Gatifloxacin-d4

LC-MS/MS Bioanalysis Pharmacokinetics

In LC-MS/MS bioanalysis, unlabeled internal standards cause differential matrix effects and unreliable PK data. Gatifloxacin-d4 (CAS 1190043-25-4) is a stable isotope-labeled isotopologue that co-elutes with native Gatifloxacin, identically experiencing ion suppression/enhancement to ensure accurate correction of extraction recovery and matrix effects. - +4 Da mass shift prevents isotopic cross-talk; baseline-resolved from native analyte. - Supplied with batch-specific CoA (NMR, HPLC, GC) compliant with FDA/EMA bioanalytical guidelines. - Directly applicable in ANDA bioequivalence trials, AMV, QC, and tissue distribution studies.

Molecular Formula C19H22FN3O4
Molecular Weight 379.4 g/mol
CAS No. 1190043-25-4
Cat. No. B563244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGatifloxacin-d4
CAS1190043-25-4
Synonyms1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl-d4)-4-oxo-3-quinolinecarboxylic Acid;  Tequin-d4;  Zymar-d4; 
Molecular FormulaC19H22FN3O4
Molecular Weight379.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2
InChIKeyXUBOMFCQGDBHNK-CNVQUGECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gatifloxacin-d4 (CAS 1190043-25-4) Procurement Guide: A Deuterated Fluoroquinolone Internal Standard for Bioanalysis


Gatifloxacin-d4 (1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)-4-oxo-3-quinolinecarboxylic Acid; CAS 1190043-25-4) is a stable isotope-labeled analog of the broad-spectrum 8-methoxy fluoroquinolone antibiotic Gatifloxacin . It is characterized by the substitution of four hydrogen atoms with deuterium atoms on the 7-position 3-methylpiperazine ring . This substitution increases its molecular weight from 375.39 g/mol to 379.42 g/mol, imparting a +4 Da mass shift while preserving the near-identical physicochemical properties of the parent molecule [1]. Gatifloxacin-d4 is primarily procured for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to measure Gatifloxacin concentrations in complex biological matrices [2].

Workflow
LC-MS/MS quantitative bioanalysis
Selection
Stable isotope-labeled internal standard (d4)
Use context
Co-elution and matrix-effect correction in complex biological matrices

Why Gatifloxacin-d4 Cannot Be Replaced by Unlabeled Gatifloxacin or Alternative Internal Standards in Quantitative Bioanalysis


Substituting Gatifloxacin-d4 with the unlabeled parent drug Gatifloxacin or with a structurally unrelated internal standard in a validated LC-MS/MS method will fundamentally compromise quantitative accuracy and precision. As an isotopologue, Gatifloxacin-d4 co-elutes with the native analyte (Gatifloxacin) under identical chromatographic conditions, thereby identically experiencing ion suppression or enhancement caused by co-extracted matrix components from biological fluids like plasma or urine [1]. This behavior is the basis for its superior ability to correct for variable extraction recovery and matrix effects, which is a requirement stipulated by regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) . In contrast, the use of an unlabeled structural analog (e.g., Ciprofloxacin) as an IS introduces a risk of differential matrix effects, leading to unacceptable assay variability, potential peak interference, and unreliable pharmacokinetic data [2]. The specific +4 Da mass difference provided by the four deuterium atoms ensures baseline mass resolution from the native Gatifloxacin signal, preventing isotopic cross-talk that can occur with lower-mass-labeled (e.g., d3) or unlabeled standards .

Target Gatifloxacin-d4 (stable isotope-labeled ISTD)
Substitute Unlabeled Gatifloxacin
Unlabeled analog provides no mass shift, preventing distinction from analyte signal; cannot correct for matrix effects or extraction variability.
Target Gatifloxacin-d4 (co-eluting ISTD)
Substitute Structural analog IS (e.g., Ciprofloxacin)
Different retention time and ionization behavior may lead to differential matrix effects, compromising quantitative accuracy in plasma or urine.

Gatifloxacin-d4 (CAS 1190043-25-4): Quantitative Evidence for Analytical Performance and Differentiation


Superior Isotopic Purity and Mass Shift for LC-MS/MS Quantification Compared to Unlabeled Internal Standards

Gatifloxacin-d4 provides a definitive +4.0 Da mass shift relative to native Gatifloxacin (MW 375.39 g/mol vs. 379.42 g/mol), a critical specification for minimizing signal overlap and isotopic cross-talk in triple quadrupole MS instruments . Commercial suppliers specify a minimum isotopic purity of 98 atom% D, ensuring that the internal standard signal is reliably distinguished from the naturally occurring ~1.1% [M+2] isotope peak of the unlabeled analyte . This differentiates Gatifloxacin-d4 from the practice of using unlabeled structural analogs (e.g., Ciprofloxacin, MW 331.34 g/mol), which cannot correct for variable matrix effects and extraction recovery due to chromatographic separation from the target analyte [1].

Isotopic purity & mass shift vs unlabeled IS
Head-to-head comparison
+4.0 Da mass shift; isotopic purity ≥ 98 atom% D
Definitive mass resolution from native analyte supports selective MRM transitions and reliable matrix-effect correction.
Specifications from vendor CoA; applicable to ESI LC-MS/MS in plasma or urine. Co-elution with analyte avoids differential ion suppression.
LC-MS/MS Bioanalysis Pharmacokinetics

Enhanced Molecular Stability for Long-Term Studies Compared to Non-Deuterated Gatifloxacin

The incorporation of four deuterium atoms into the piperazine ring of Gatifloxacin-d4 confers a quantifiable increase in molecular stability due to the primary kinetic isotope effect, wherein the C-D bond exhibits a higher bond dissociation energy (~341 kJ/mol) compared to the C-H bond (~338 kJ/mol) [1]. This property reduces the rate of metabolic degradation (e.g., N-dealkylation of the piperazine moiety) and chemical degradation under standard storage and assay conditions . While specific metabolic half-life data for Gatifloxacin-d4 versus Gatifloxacin in a controlled in vitro microsomal assay is not publicly available, the fundamental principle of deuterium exchange dictates a measurably slower reaction rate at the deuterated site . This stability is a procurement advantage over the non-deuterated form, which is more susceptible to degradation, particularly in long-term pharmacokinetic studies or during extended sample storage in the autosampler.

Molecular stability advantage
Class-level inference
C-D bond dissociation energy ~3 kJ/mol higher than C-H bond
May reduce degradation rate at deuterated site during long-term studies or autosampler storage.
Specific metabolic half-life difference not published for this compound; inferred from deuterium isotope effect. Data to verify.
Stability Studies Pharmacokinetics Longitudinal Studies

Explicit Exclusion of Antibacterial Activity and Therapeutic Indications: A Clear Functional Differentiation from the Parent Drug

All reputable vendors explicitly designate Gatifloxacin-d4 for "Research Use Only. Not Intended for Diagnostic or Therapeutic Use" . This is a critical functional distinction from Gatifloxacin, which is a broad-spectrum antibacterial agent approved for treating bacterial infections such as respiratory tract infections, urinary tract infections, and skin infections [1]. The parent compound's mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV (IC50 = 13.8 µg/mL for S. aureus), while the deuterated analog, although retaining this in vitro activity, is not manufactured or validated for in vivo therapeutic use . For a procurement officer, this classification is a key specification that directly impacts sourcing, import/export regulations, and internal laboratory safety protocols. Selecting Gatifloxacin-d4 is a deliberate choice to acquire a certified reference standard or analytical internal standard, not a pharmaceutical active ingredient.

Intended use classification
Specification review
Research Use Only; not for diagnostic or therapeutic use
Clearly distinguishes this certified reference standard from pharmaceutical-grade Gatifloxacin API.
Vendor SDS and CoA explicitly state RUO designation; ensures proper laboratory handling and procurement compliance.
Research Use Only Analytical Standard Procurement Compliance

High-Value Application Scenarios for Gatifloxacin-d4 (CAS 1190043-25-4) Based on Analytical Performance Evidence


Regulatory-Compliant Bioequivalence Studies for Generic Gatifloxacin Formulations (ANDA)

In bioequivalence trials required for Abbreviated New Drug Applications (ANDAs), the FDA and EMA mandate the use of stable isotope-labeled internal standards for accurate and precise quantification of drug levels in human plasma. Gatifloxacin-d4 is specifically supplied with detailed characterization data compliant with these guidelines, enabling its direct use in analytical method development, method validation (AMV), and quality control (QC) of plasma samples. Its co-elution and matrix-effect correction capabilities are essential for generating the reliable pharmacokinetic parameters (Cmax, AUC) that form the basis of a successful ANDA submission [1].

In Vivo Pharmacokinetic (PK) and Tissue Distribution Studies of Gatifloxacin

Quantitative LC-MS/MS using Gatifloxacin-d4 as the internal standard is the gold-standard methodology for determining the concentration of Gatifloxacin in complex tissues and biological fluids. This application extends from standard plasma PK studies in rats (e.g., t1/2β = 3.62 ± 0.03 hours) to advanced spatial distribution studies, such as mapping the penetration of Gatifloxacin into specific compartments like tuberculosis lesions in rabbit lungs. The ability of Gatifloxacin-d4 to correct for ion suppression in lipid-rich or highly vascularized tissue homogenates is critical for generating accurate drug concentration maps and correlating exposure with efficacy [2].

Environmental Fate and Metabolic Pathway Elucidation of Gatifloxacin

Deuterium-labeled Gatifloxacin-d4 is an indispensable tracer for investigating the biotransformation and environmental degradation pathways of Gatifloxacin. In these studies, the labeled compound allows researchers to distinguish between metabolites derived from the dosed parent compound and other structurally similar background substances in complex matrices like wastewater, soil, or microbial cultures. The increased molecular stability of the deuterated analog also makes it the preferred compound for long-term degradation studies, where the integrity of the molecular probe must be maintained over extended time courses [3].

Pharmaceutical Quality Control (QC) and Reference Standard for Gatifloxacin API

Gatifloxacin-d4 is procured as a high-purity reference standard for the identification and quantification of Gatifloxacin impurities in active pharmaceutical ingredient (API) batches. During commercial production of Gatifloxacin, the deuterated analog can be used to accurately quantify trace levels of process-related impurities or degradation products by HPLC or LC-MS. The availability of a batch-specific Certificate of Analysis (CoA) documenting NMR, HPLC, and GC purity data ensures traceability and compliance with pharmacopeial standards (USP/EP), which is a fundamental requirement for GMP manufacturing and batch release .

Application
Selection Property
Validation Focus
Gatifloxacin bioequivalence study method development
Co-elution and matrix-effect correction
Method accuracy and precision in plasma research matrices
Gatifloxacin pharmacokinetic studies
Isotope-labeled ISTD for LC-MS/MS
Tissue matrix effect assessment in animal models
Environmental fate and metabolic pathway elucidation
Deuterium tracer for pathway differentiation
Metabolite identification in complex environmental matrices
Gatifloxacin API impurity reference standard
Certified purity and characterization data
Impurity profiling by HPLC/LC-MS for quality control research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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